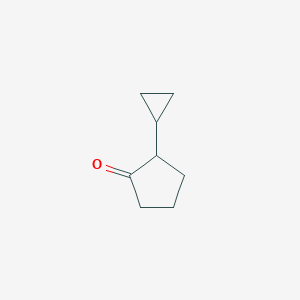

2-Cyclopropylcyclopentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropylcyclopentan-1-one is a chemical compound with the CAS Number: 196602-67-2. It has a molecular weight of 124.18 and its IUPAC name is 2-cyclopropylcyclopentanone . It is a liquid at room temperature .

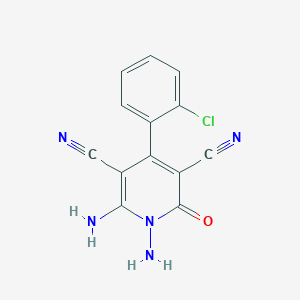

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanone ring with a cyclopropyl group attached . The InChI code for this compound is 1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Role in Ethylene Inhibition and Plant Growth Regulation

One of the key applications of compounds related to 2-Cyclopropylcyclopentan-1-one is in the field of ethylene inhibition in plants. For instance, 1-methylcyclopropene (1-MCP), a compound closely related to this compound, is known for its significant role as an inhibitor of ethylene action, impacting a broad range of fruits, vegetables, and floricultural crops. Its effective concentrations are relatively low, and it has been a vital tool for advancements in understanding the role of ethylene in plants (Blankenship & Dole, 2003).

2. Impact on Cytotoxicity and Anticancer Potential

Compounds similar to this compound have been studied for their cytotoxicity and potential as anticancer agents. For example, a series of 2-arylidenebenzocycloalkanones, which share structural similarities, have shown promising results as lead molecules for anticancer applications. Their structure-activity relationships indicate that steric properties significantly contribute to their bioactivity (Dimmock et al., 2002).

3. Utilization in Medicinal Chemistry

The cyclopropyl fragment, a structural component of this compound, is increasingly used in drug development. It is known for enhancing the properties of drugs, such as potency and reducing off-target effects. This aspect of the cyclopropyl ring, which includes characteristics like coplanarity and enhanced π-character of C-C bonds, has significant implications in preclinical and clinical drug molecules (Talele, 2016).

4. Inhibition of Ethylene Perception

Further exploring its role in plant biology, the inhibition of ethylene perception by compounds similar to this compound, specifically 1-MCP, has led to a better understanding of ethylene's role in ripening and senescence in fruits and vegetables. This research has opened pathways for commercial technologies to improve product quality in the agricultural sector (Watkins, 2006).

5. Inhibition of HIV Strains

In the field of virology, compounds structurally related to this compound, such as bicyclams, have been identified as potent inhibitors of HIV-1 and HIV-2 replication. This finding has significant implications for developing new antiviral compounds and strategies to combat HIV (Schols et al., 1997).

Safety and Hazards

The safety information for 2-Cyclopropylcyclopentan-1-one indicates that it may be hazardous. The hazard statements include H227, H315, H319, and H335, which correspond to being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation respectively .

Zukünftige Richtungen

While specific future directions for 2-Cyclopropylcyclopentan-1-one are not available, the field of synthetic chemistry, including the study and application of such compounds, continues to evolve. Future research may focus on improving the synthesis process, exploring new reactions, and finding novel applications .

Eigenschaften

IUPAC Name |

2-cyclopropylcyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJYWQAQZMUVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)

![1-(Cyclohexanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2645040.png)

![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)

![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2645053.png)

![(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2645055.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)